(R)-3-Methylpiperidine hydrochloride
Overview
Description
®-3-Methylpiperidine hydrochloride is a chiral organic compound that belongs to the class of piperidines. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpiperidine hydrochloride typically involves the resolution of racemic 3-methylpiperidine or the asymmetric synthesis from chiral precursors. One common method includes the following steps:
Resolution of Racemic Mixture: The racemic 3-methylpiperidine is reacted with a chiral resolving agent such as tartaric acid to form diastereomeric salts. These salts are then separated by crystallization, and the desired enantiomer is obtained by further purification.
Asymmetric Synthesis: Starting from chiral precursors like ®-2-methylpyrrolidine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpiperidine hydrochloride often involves large-scale resolution techniques or catalytic asymmetric synthesis. The use of chiral catalysts and high-throughput purification methods ensures the efficient production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methylpiperidine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in biological research to study the effects of chiral amines on biological systems. It serves as a model compound for investigating the interactions between chiral molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-Methylpiperidine hydrochloride is an important intermediate in the synthesis of various pharmaceuticals, including drugs for the treatment of neurological disorders and other conditions.
Industry
In the industrial sector, the compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of ®-3-Methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylpiperidine hydrochloride: The enantiomer of ®-3-Methylpiperidine hydrochloride, with similar chemical properties but different biological activities.
3-Methylpiperidine: The racemic mixture of the compound, used in various synthetic applications.
N-Methylpiperidine: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-3-Methylpiperidine hydrochloride is unique due to its chiral nature, which imparts specific biological activities and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research and industrial applications.
Biological Activity
(R)-3-Methylpiperidine hydrochloride is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural properties and biological activities make it a valuable compound for research and pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its pharmacological implications, interactions with neurotransmitter systems, and potential therapeutic uses.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₁₄ClN and a molecular weight of approximately 135.63 g/mol. It features a piperidine ring substituted at the third position with a methyl group, which contributes to its biological activity. The compound is characterized as a secondary amine, allowing it to participate in various chemical reactions typical of such compounds.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, particularly as an inhibitor of neurotransmitter transporters. Notably, it has been studied for its interactions with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety . Its ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology, making it a candidate for further investigation in drug development.
Case Studies
- Dopamine Transporter Inhibition : A study demonstrated that this compound inhibits the dopamine transporter (DAT), which may contribute to its antidepressant-like effects in animal models. This finding aligns with the mechanism of action seen in other psychostimulants.
- Norepinephrine Transporter Interaction : Another case study highlighted its potential to interact with the norepinephrine transporter (NET), indicating that it may also play a role in modulating norepinephrine levels in the brain. This dual action on both DAT and NET could provide a synergistic effect beneficial for treating mood disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable characteristics for drug development:
- Blood-Brain Barrier Penetration : Its lipophilicity allows effective penetration across the blood-brain barrier, which is crucial for central nervous system (CNS) drugs.
- Metabolic Stability : Preliminary studies suggest that it is not significantly metabolized by major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions .
Comparative Analysis with Related Compounds
To better understand its uniqueness, a comparative analysis with structurally similar compounds is presented below:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-3-Methylpiperidine hydrochloride | 155797-02-7 | 1.00 | Enantiomeric form with distinct biological activity |
4,4'-Bipiperidine dihydrochloride | 78619-84-8 | 0.95 | Contains two piperidine rings |
4-Propylpiperidine hydrochloride | 452331-68-9 | 0.95 | Propyl substitution enhances lipophilicity |
Quinuclidin-4-ylmethanamine dihydrochloride | 67496-77-9 | 0.90 | Quinuclidine scaffold offers different reactivity |
This table illustrates that this compound stands out due to its specific stereochemistry and interactions within biological systems, making it a valuable compound for further research .
Properties
IUPAC Name |
(3R)-3-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJAKMCTWBGMNQ-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741850 | |
Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223792-48-1 | |
Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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